molecular formula C17H18F3N B12582985 Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-

Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-

Cat. No.: B12582985
M. Wt: 293.33 g/mol
InChI Key: TXMCNXNWCGURNE-UHFFFAOYSA-N
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Description

Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)- is a complex organic compound with the molecular formula C16H19N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)- typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of benzenemethanamine with alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The chiral center plays a crucial role in its binding affinity and specificity towards these targets, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, alpha-methyl-N-(1-phenylethyl)-: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Benzenemethanamine, N-methyl-: This compound has a simpler structure with a single methyl group attached to the nitrogen atom.

Uniqueness

The presence of the trifluoromethyl group and the chiral center in Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)- makes it unique compared to its analogs

Properties

IUPAC Name

1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N/c1-12(14-6-4-3-5-7-14)21-13(2)15-8-10-16(11-9-15)17(18,19)20/h3-13,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMCNXNWCGURNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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